2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
Description
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a 1,2,4-triazole derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(3-chloro-4-fluorophenyl)chloroacetamide in the presence of KOH . The compound features a furan-2-yl substituent at the 5-position of the triazole ring and a 3-chloro-4-fluorophenyl group on the acetamide moiety. Its anti-exudative activity was evaluated in rat models at 10 mg/kg, demonstrating efficacy comparable to diclofenac sodium (8 mg/kg) . Structural modifications, such as halogenation (Cl, F) and heterocyclic appendages, are hypothesized to enhance bioavailability and target interactions .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-9-6-8(3-4-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQCGCZMNACBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the furan ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted acetamide compounds.
Scientific Research Applications
Antimicrobial Activity
1,2,4-triazole derivatives are known for their antimicrobial properties , particularly against bacteria and fungi. The compound has shown promising results in various studies:
- Antibacterial Efficacy : Research indicates that triazole derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, a study demonstrated that certain triazole hybrids had minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Triazoles are widely used in clinical settings as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism is critical for the survival of fungal cells .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of specific substituents on the phenyl ring significantly enhances their cytotoxic activity .
Case Studies
Several case studies have documented the applications of this compound in various fields:
Pharmacokinetic Studies
A study conducted on Wistar rats assessed the pharmacokinetics of a related triazole compound, revealing critical parameters such as serum half-life and area under the curve (AUC). These findings are essential for understanding the absorption and elimination profiles necessary for therapeutic use .
In Vivo Efficacy
In vivo studies have demonstrated that triazole derivatives can effectively reduce tumor growth in animal models when administered at specific dosages. For instance, compounds exhibiting potent activity against cancer cell lines were tested in xenograft models showing significant tumor regression compared to control groups .
References Table
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential and applications.
Comparison with Similar Compounds
Key Findings :
- Halogenation Effects: The 3-chloro-4-fluorophenyl group in the target compound enhances anti-inflammatory activity compared to mono-halogenated analogues (e.g., 2-fluorophenyl in ), likely due to increased lipophilicity and receptor binding .
- Substituent Position: Para-substituted aryl groups (e.g., 4-NO₂ in AM31) improve enzyme inhibition (HIV RT) but may reduce anti-exudative efficacy compared to ortho/meta-substituted derivatives .
Analogues with Modified Triazole Substituents
Table 2: Triazole Core Modifications
Key Findings :
- Amino Group Retention: The amino group at position 4 is critical for anti-exudative activity, as alkylation (e.g., ethyl in ) or allylation () diminishes or redirects biological effects.
- Sulfonamide Integration: The sulfamoylphenyl derivative () may exhibit dual anti-inflammatory and antibacterial activity due to sulfonamide’s known pharmacophore role.
Mechanistic and Pharmacokinetic Comparisons
- Anti-Exudative Activity: The target compound reduces inflammation by 45–50% in rat models, outperforming non-halogenated analogues but matching diclofenac .
- Enzymatic Targets : Unlike AM31–AM34 (), which inhibit HIV RT via π-π stacking with Tyr181/Tyr188, the target compound likely targets COX-2 or leukotriene pathways .
- Solubility and Bioavailability : The 3-chloro-4-fluorophenyl group improves logP (predicted: 3.2) compared to polar 4-methoxyphenyl derivatives (logP ~2.1), enhancing membrane permeability .
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide , also known as a derivative of 1,2,4-triazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and structure-activity relationships (SAR).
The molecular formula of this compound is with a molecular weight of approximately 359.40 g/mol. The structure includes a triazole ring, which is known for its significant role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClFN5O2S |
| Molecular Weight | 359.40 g/mol |
| CAS Number | 586998-24-5 |
Antiexudative Activity
Research conducted on the antiexudative properties of this compound demonstrated significant activity in reducing formalin-induced edema in rats. In a study involving the synthesis of various derivatives, it was found that 15 out of 21 synthesized compounds exhibited notable anti-exudative activity , with some surpassing the efficacy of sodium diclofenac, a standard anti-inflammatory drug . The study established a clear correlation between the chemical structure and biological activity, indicating that specific modifications to the triazole scaffold can enhance therapeutic effects.
Antimicrobial Activity
The antimicrobial potential of derivatives containing the furan and triazole moieties has been extensively studied. A notable investigation revealed that these compounds exhibited moderate to potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of alkyl substituents significantly influenced their antimicrobial efficacy; for example, longer alkyl chains improved activity against S. aureus by twofold .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups on the phenyl ring and specific substitutions on the triazole ring are critical for enhancing biological activity. For instance, compounds with hydroxyl groups at specific positions displayed higher antibacterial potency compared to their counterparts lacking such modifications .
Study 1: Antiexudative Activity in Rats
In a controlled experiment involving formalin edema models, various derivatives were synthesized and evaluated for their anti-inflammatory properties. The study concluded that certain derivatives showed comparable or superior antiexudative effects compared to established medications like sodium diclofenac. This highlights the therapeutic potential of these compounds in treating inflammatory conditions .
Study 2: Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested against common pathogens. The results indicated that compounds with specific furan substitutions exhibited enhanced antimicrobial properties against both gram-positive and gram-negative bacteria. The findings suggest that further exploration into these modifications could lead to the development of new antimicrobial agents .
Q & A
Q. Characterization Methods :
- NMR spectroscopy : Confirms substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm, triazole NH₂ at δ 5.5–6.0 ppm).
- IR spectroscopy : Identifies thioether (C-S stretch ~650 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
- Elemental analysis : Validates purity (>95%) and stoichiometry .
Advanced: How does structural modification at the phenyl ring influence anti-exudative activity?
Answer:
Substituents on the phenyl ring critically modulate bioactivity:
Q. Methodological Approach :
- Systematic SAR studies : Synthesize analogs with variations at the phenyl ring (e.g., methoxy, nitro, halogen).
- In vivo testing : Use rat formalin-induced edema models to quantify exudate volume reduction.
- Computational docking : Predict interactions with inflammatory targets (e.g., COX-2) .
Basic: What in vivo models are used to evaluate anti-exudative efficacy?
Answer:
The rat formalin-induced paw edema model is the gold standard:
Procedure : Subcutaneous formalin injection induces inflammation; test compounds are administered orally or intraperitoneally.
Metrics : Edema volume (plethysmometry), leukocyte infiltration (histopathology), and cytokine levels (ELISA).
Controls : Compare with reference drugs (e.g., indomethacin) .
Advanced: How can structural ambiguities in triazole-thioacetamide derivatives be resolved?
Answer:
Multi-technique structural elucidation :
- X-ray crystallography : Resolves bond lengths/angles (e.g., triazole ring planarity, thioether linkage geometry) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₅H₁₂ClFN₅O₂S).
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations, distinguishing overlapping signals .
Advanced: How should researchers address bioactivity discrepancies among structural analogs?
Answer:
Contradiction Analysis Workflow :
Validate assay reproducibility : Test compounds in triplicate across multiple batches.
Assess solubility/pharmacokinetics : Use HPLC to measure solubility in PBS/DMSO and metabolic stability in liver microsomes.
Explore off-target effects : Screen against related receptors (e.g., histamine H₁, prostaglandin receptors) via radioligand binding assays.
Leverage computational models : QSAR studies can identify outliers and refine activity predictions .
Basic: What purification techniques ensure high yields of the final compound?
Answer:
- Recrystallization : Ethanol/water mixtures (1:3 v/v) remove unreacted starting materials.
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for challenging separations.
- Yield optimization : Adjust reaction time (1–3 hours) and temperature (70–80°C) to minimize side products .
Advanced: What mechanistic hypotheses explain the anti-exudative activity?
Answer:
Proposed mechanisms include:
- Inhibition of inflammatory mediators : Downregulation of TNF-α, IL-6, and PGE₂ via COX-2 suppression.
- Reduction of vascular permeability : Blockade of histamine H₁ receptors or calcium channels.
- Experimental validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
